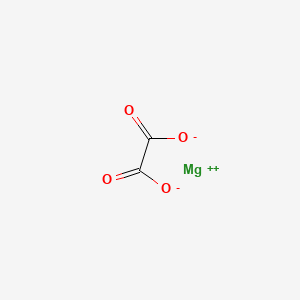

Oxalate de magnésium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of magnesium oxalate and its conversion to magnesium oxide (MgO) involves several methods, including oxalate decomposition, sol-gel processes, and electrochemical techniques. For instance, magnesium cobalt oxide (MgCo2O4) was synthesized using the oxalate decomposition method, showing promising electrochemical performance for Li-ion battery applications (Darbar et al., 2016). Similarly, magnesium oxide nanoparticles have been synthesized from magnesium oxalate dihydrate, showcasing the sol-gel method's effectiveness in producing nano-sized MgO with controlled properties (Kumar & Kumar, 2008).

Molecular Structure Analysis

The molecular structure and crystallinity of synthesized magnesium oxalate and its derivatives are crucial for their application. The structural analysis of magnesium oxalate reveals a transition to magnesium oxide upon thermal decomposition, resulting in MgO with specific crystallite sizes and morphologies. Techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) are employed to characterize these materials, providing insights into their crystalline structure and particle size distribution (Mohandes et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of magnesium oxalate, especially its decomposition to form magnesium oxide, is of significant interest. This process not only yields MgO with desired properties but also has implications for environmental and industrial applications. Studies have shown that the thermal decomposition of magnesium oxalate can lead to the formation of MgO nanocrystals with high surface areas and specific morphologies, making them suitable for catalytic and adsorption applications (Ganguly et al., 2011).

Physical Properties Analysis

The physical properties of magnesium oxalate and its derivatives, particularly magnesium oxide, are directly influenced by their synthesis and molecular structure. For instance, magnesium oxide particles synthesized from magnesium oxalate dihydrate exhibit unique physical properties such as high porosity and specific surface area, which are essential for applications in adsorption and catalysis (Mastuli et al., 2012).

Chemical Properties Analysis

The chemical properties of magnesium oxalate and magnesium oxide, including their reactivity, stability, and interaction with other substances, play a crucial role in their application potential. The transformation of magnesium oxalate to magnesium oxide through thermal decomposition not only alters their chemical reactivity but also enhances their applicability in environmental remediation, such as CO2 adsorption (Yudong et al., 2015).

Applications De Recherche Scientifique

Synthèse de matériaux nanostructurés

L'oxalate de magnésium a été utilisé dans la synthèse de matériaux nanostructurés, en particulier des nanocristaux de MgO . Les agents complexants, l'acide oxalique et l'acide tartrique, jouent un rôle important dans la formation des nanocristaux . Les structures de ces agents influencent la vitesse de croissance, ce qui affecte la taille finale des cristallites des matériaux .

Catalyseur et support de catalyseur

Le MgO, qui peut être obtenu à partir de l'this compound, a été utilisé comme catalyseur et support de catalyseur pour diverses réactions organiques . Les particules nanométriques de MgO ont un rapport surface/volume plus élevé que les particules synthétisées conventionnellement, ce qui les rend optimales pour la catalyse .

Adsorbant pour le traitement des eaux usées

Le MgO a été utilisé comme adsorbant pour éliminer les colorants et les métaux lourds des eaux usées . Les particules nanométriques de MgO, synthétisées à partir de l'this compound, offrent une surface plus importante pour l'adsorption, ce qui améliore son efficacité .

Matériau antimicrobien

Le MgO a été utilisé comme matériau antimicrobien . Les particules nanométriques de MgO, obtenues à partir de l'this compound, peuvent offrir des propriétés antimicrobiennes améliorées en raison de leur surface plus importante .

Biosenseur électrochimique

Le MgO a été utilisé dans le développement de biosenseurs électrochimiques . Les particules nanométriques de MgO, synthétisées à partir de l'this compound, pourraient potentiellement améliorer la sensibilité et la sélectivité de ces biosenseurs .

Prévention des calculs rénaux

L'this compound peut se lier aux oxalates alimentaires, réduisant leur absorption dans l'organisme et diminuant la probabilité de formation de calculs rénaux .

Absorption des phosphates

La recherche suggère que l'this compound peut absorber les phosphates de l'eau et être utilisé comme engrais . Cela pourrait avoir des implications importantes pour les applications environnementales et agricoles .

Mécanisme D'action

- Depletion : Oxalates have two negative charges, and magnesium ions have two positive charges. As a result, oxalates easily deplete magnesium from the body .

Mode of Action

Pharmacokinetics

Safety and Hazards

Propriétés

IUPAC Name |

magnesium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNWOJJPXCYKCG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgC2O4, C2MgO4 | |

| Record name | magnesium oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060276 | |

| Record name | Magnesium, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

547-66-0 | |

| Record name | Magnesium oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/620U3O59Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

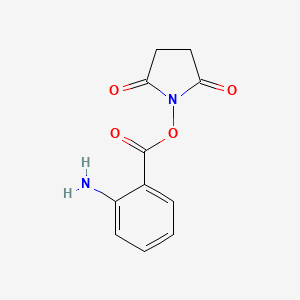

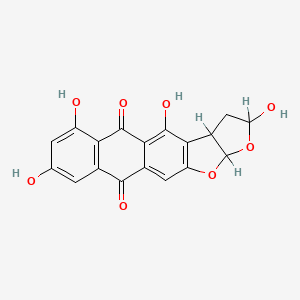

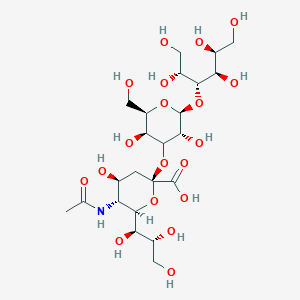

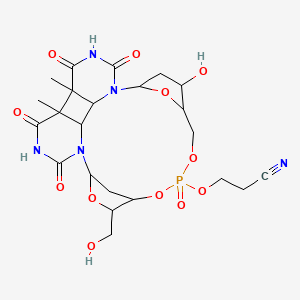

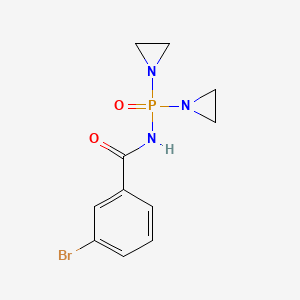

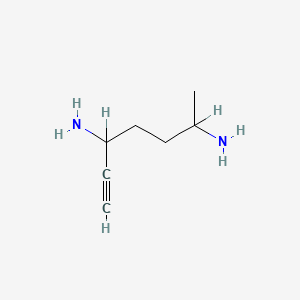

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)